(2-Bromophenyl)(phenyl)methanol
Overview
Description
(2-Bromophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H11BrO. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances .
Scientific Research Applications
Theoretical Studies and Molecular Analysis
- Density Functional Theory (DFT) Studies : Theoretical studies using DFT provide insights into the molecular structure and active sites of similar compounds like (RS)-(3-bromophenyl)(pyridine-2yl)methanol, which could be relevant to understanding the properties of (2-Bromophenyl)(phenyl)methanol (Trivedi, 2017).
Chemical Reactions and Mechanisms
- Methanolysis Reactions : Studies on reactions like methanolysis of bromoalkylbenzofuranones offer insights into the reaction mechanisms and product formation, which could be relevant for understanding reactions involving this compound (Zaugg & Michaels, 1962).
Molecular Structure and Crystallography
- Crystal Structure Analysis : Investigations into the crystal structures of related compounds, such as biphenyl-2-methanol, provide valuable information on molecular arrangements and bond angles, which can be useful in the study of this compound's structural properties (Rajnikant, Watkin, & Tranter, 1995).
Synthesis and Derivatives
- Synthesis of Derivatives : Research on the synthesis of compounds like (5-bromo-2-hydroxyphenyl)(phenyl)methanone may provide insights into methods and processes applicable to the synthesis of derivatives of this compound (Kuang Xin-mou, 2009).
Material Science and Engineering
- Polymer Electrolyte Membranes : Studies on fluorinated poly(aryl ether) containing a bromophenyl pendant group, which have applications in fuel cell technology, highlight the potential use of this compound or its derivatives in advanced material science (Liu et al., 2006).
Biophysical Studies
- Impact on Lipid Dynamics : Research showing the effect of methanol on lipid dynamics in biological membranes suggests potential areas of study for this compound in biophysical contexts, considering its solubility in methanol (Nguyen et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of phenol, and phenolic compounds are known to interact with various biological targets, including proteins and enzymes . .
Mode of Action
It’s known that brominated phenolic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Phenolic compounds are known to interfere with various metabolic pathways . They can act as inhibitors or activators of enzymes, affecting the rate and direction of biochemical reactions .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound.
Result of Action
Phenolic compounds can have various effects at the molecular and cellular levels, including modulation of enzyme activity, interference with cell signaling pathways, and induction of oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Bromophenyl)(phenyl)methanol. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(phenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then subjected to acidic workup to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Bromophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
**Common Reagents and Conditions:
Properties
IUPAC Name |
(2-bromophenyl)-phenylmethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNIDHUYBLYJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304817 | |
Record name | 2-Bromo-α-phenylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59142-47-1 | |
Record name | 2-Bromo-α-phenylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59142-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-α-phenylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromophenyl)(phenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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